molecular formula C8H15NO2 B2605606 N-(2-hydroxycyclopentyl)-N-methylacetamide CAS No. 2148714-01-4

N-(2-hydroxycyclopentyl)-N-methylacetamide

Cat. No. B2605606
CAS RN: 2148714-01-4
M. Wt: 157.213
InChI Key: YTGHUHKPKQHNPQ-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclopentyl)-N-methylacetamide, commonly referred to as HCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery and development. HCA is a cyclic amide that belongs to the class of compounds known as hydroxamic acids.

Scientific Research Applications

Density Functional Theory (DFT) Studies

A study by Ji et al. (2020) focuses on the Density Functional Theory (DFT) calculations to investigate the infrared spectrum (IR) characteristics of amide I, II, and III bands in N-methylacetamide. This research highlights the quantum chemistry method's role in explaining the formation of the amide infrared spectrum, providing valuable insights into organic chemistry, analytical chemistry, and chemical biology (Yan Ji et al., 2020).

Hydrolysis Kinetics in High-Temperature Water

Duan et al. (2010) explored the hydrolysis kinetics and mechanism of N-substituted amides in high-temperature water using N-methylacetamide as a model. This study provided significant insights into the behavior of N-substituted amides under varying temperature conditions, contributing to the understanding of chemical reactions in high-temperature environments (P. Duan et al., 2010).

Synthesis of New Heterocyclic Compounds

Research by Darwish et al. (2014) aimed at the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety as antimicrobial agents. This study not only expanded the chemical library of sulfamoyl-containing compounds but also contributed to the development of potential antimicrobial agents (E. Darwish et al., 2014).

Chemoselective Acetylation of 2-Aminophenol

Magadum and Yadav (2018) conducted a study on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This research is crucial for the synthesis of intermediates in the production of antimalarial drugs, demonstrating the applicability of biocatalysis in producing pharmaceutical intermediates (Deepali B Magadum & G. Yadav, 2018).

properties

IUPAC Name

N-(2-hydroxycyclopentyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(10)9(2)7-4-3-5-8(7)11/h7-8,11H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGHUHKPKQHNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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